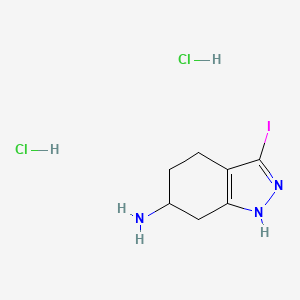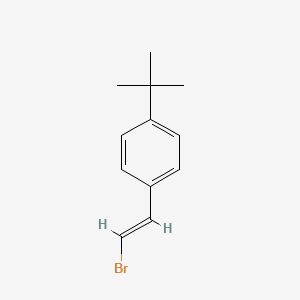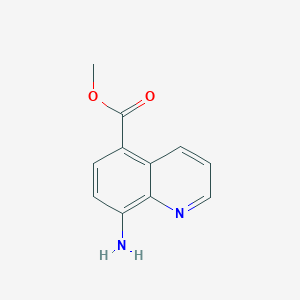
Methyl8-aminoquinoline-5-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 8-aminoquinoline-5-carboxylate is a derivative of quinoline, a heterocyclic aromatic organic compound Quinoline and its derivatives are known for their wide range of biological activities and applications in medicinal chemistry
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of methyl 8-aminoquinoline-5-carboxylate typically involves the functionalization of the quinoline ring. One common method is the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent such as nitrobenzene . Another method is the Friedländer synthesis, which involves the reaction of 2-aminobenzaldehyde with a ketone . These methods can be adapted to introduce the amino and carboxylate groups at the desired positions on the quinoline ring.
Industrial Production Methods
Industrial production of methyl 8-aminoquinoline-5-carboxylate may involve large-scale adaptations of the aforementioned synthetic routes. The choice of method depends on factors such as yield, cost, and environmental impact. Green chemistry approaches, such as the use of ionic liquids or microwave-assisted synthesis, may also be employed to improve the efficiency and sustainability of the production process .
Análisis De Reacciones Químicas
Types of Reactions
Methyl 8-aminoquinoline-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The carboxylate group can be reduced to an alcohol or aldehyde.
Substitution: The hydrogen atoms on the quinoline ring can be substituted with various functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substituting agents: Halogens (chlorine, bromine), alkyl halides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group can yield nitroquinoline derivatives, while reduction of the carboxylate group can yield quinoline alcohols or aldehydes .
Aplicaciones Científicas De Investigación
Methyl 8-aminoquinoline-5-carboxylate has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of methyl 8-aminoquinoline-5-carboxylate involves its interaction with specific molecular targets in biological systems. For example, in antimalarial applications, it is believed to interfere with the parasite’s ability to metabolize hemoglobin, leading to the accumulation of toxic heme derivatives . This disrupts the parasite’s cellular processes and ultimately leads to its death .
Comparación Con Compuestos Similares
Methyl 8-aminoquinoline-5-carboxylate can be compared with other similar compounds, such as:
Primaquine: Another 8-aminoquinoline derivative used as an antimalarial drug.
Tafenoquine: A newer 8-aminoquinoline derivative with a longer half-life and improved efficacy compared to primaquine.
These compounds share similar mechanisms of action but differ in their pharmacokinetic properties and potential side effects. Methyl 8-aminoquinoline-5-carboxylate is unique in its specific functional groups, which may confer distinct biological activities and applications .
Propiedades
Fórmula molecular |
C11H10N2O2 |
|---|---|
Peso molecular |
202.21 g/mol |
Nombre IUPAC |
methyl 8-aminoquinoline-5-carboxylate |
InChI |
InChI=1S/C11H10N2O2/c1-15-11(14)8-4-5-9(12)10-7(8)3-2-6-13-10/h2-6H,12H2,1H3 |
Clave InChI |
XOBNRNVOGFOUGO-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1=C2C=CC=NC2=C(C=C1)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[5-(2-methoxyphenyl)-1H-1,3-benzodiazol-2-yl]ethan-1-amine dihydrochloride](/img/structure/B13504433.png)
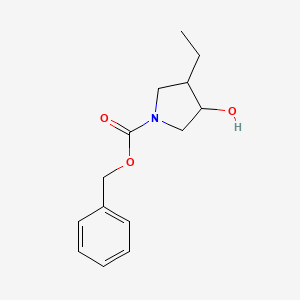
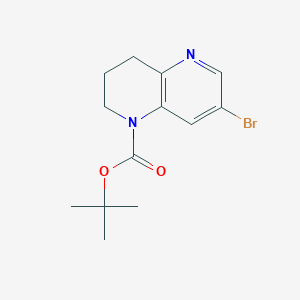
![3-[3-Methoxy-4-(trifluoromethyl)phenyl]pyrrolidinehydrochloride](/img/structure/B13504455.png)
![5-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-2-carboxylic acid](/img/structure/B13504462.png)
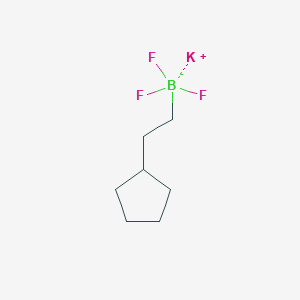
![rac-(3aR,4S,9bS)-6-methyl-7-nitro-3H,3aH,4H,5H,9bH-cyclopenta[c]quinoline-4-carboxylic acid](/img/structure/B13504466.png)

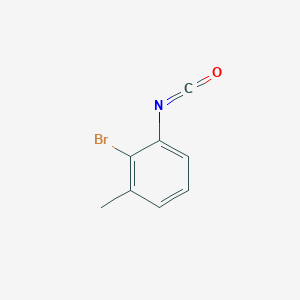
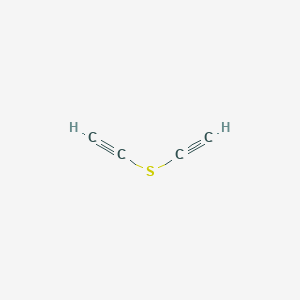
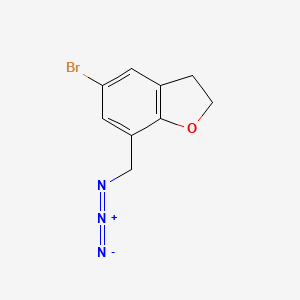
![2-(Benzyloxycarbonylamino)-2-[1-(trifluoromethyl)cyclopropyl]acetic acid](/img/structure/B13504534.png)
